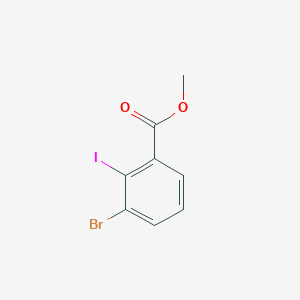

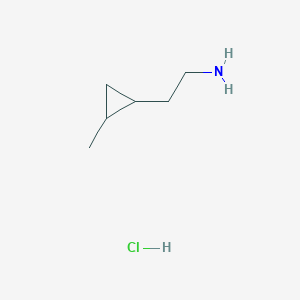

![molecular formula C6H7BrN2O B2509043 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 1505641-47-3](/img/structure/B2509043.png)

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides has been achieved and these intermediates have been used in [3+2] cycloadditions with alkenes to yield a variety of products, including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another approach to synthesizing related oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has been shown to be highly stereoselective . Additionally, the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides has been used to synthesize 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides, which upon treatment with acetic anhydride yield 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction. This has allowed for the confirmation of the configuration around the double bond of the major stereoisomers in the case of the tandem palladium-catalyzed reactions , as well as the determination of the structures of the imidazo[2,1-c]-1,4-oxazinium bromides .

Chemical Reactions Analysis

The bromination of 5,6-dihydro-4H-1,2-oxazines has been performed with high diastereoselectivity, leading to the formation of 4-bromo-5,6-dihydro-4H-1,2-oxazines, which are useful reagents for substitution reactions with nitrogen nucleophiles such as primary amines and azide ions . This "umpolung" strategy enables the introduction of nucleophiles into positions of the oxazine ring that were previously accessible only to electrophiles.

Physical and Chemical Properties Analysis

The synthesized oxazine derivatives exhibit a range of physical and chemical properties. For instance, some of the novel oxazine derivatives have been found to be fluorescent in solution, absorb and emit in the UV-visible region with good fluorescence quantum yield, and are thermally stable up to 300°C . The antibacterial activities of these compounds have also been studied, showing effectiveness against various bacterial strains .

Scientific Research Applications

Synthesis Techniques :

- Condensation Reactions : The synthesis of various derivatives of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves condensation reactions, such as the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides through the reaction of substituted phenacyl bromides with 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine (Demchenko et al., 2003).

- [3+2] Cycloaddition : This compound has also been used in [3+2] cycloaddition reactions with alkenes, leading to the formation of products like 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides (Romashov et al., 2010).

Chemical Reactions and Derivatives :

- Radical Bromination : The radical bromination of 5,6-dihydro-4H-1,2-oxazines, including those related to 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine, has been explored for synthesizing various derivatives, particularly 4-bromo-5,6-dihydro-4H-1,2-oxazines, which are useful for substitution reactions with N-nucleophiles (Paulini & Reissig, 1994).

Structural Analysis and Characterization :

- X-Ray Diffraction and NMR Spectroscopy : The structural characterization of these compounds, especially after their synthesis, often involves techniques like X-ray diffraction and NMR spectroscopy to confirm their molecular structure and chemical properties (Demchenko et al., 2003).

Potential Applications :

- Antitubercular Properties : Some derivatives of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine have been explored for their antitubercular properties. For instance, certain nitroimidazoles derived from these compounds have shown bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).

Methodological Innovations :

- Microwave-assisted Synthesis : Innovative synthesis methods like microwave-assisted, solvent-free synthesis have been applied to the production of imidazo[1,3]-oxazine derivatives, indicating the evolving landscape in the chemical synthesis of these compounds (Srinivasan et al., 2018).

properties

IUPAC Name |

3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJHAKWQBRSVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC=C(N21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | |

CAS RN |

1505641-47-3 |

Source

|

| Record name | 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

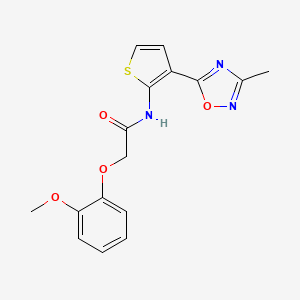

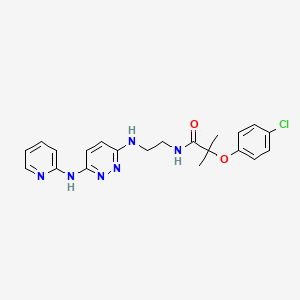

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

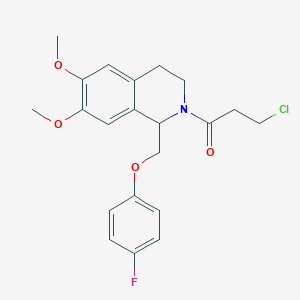

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

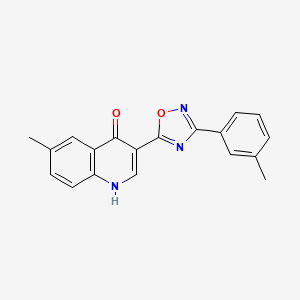

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)

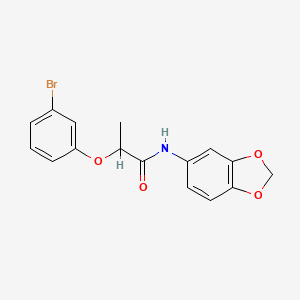

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)